![molecular formula C23H32N4O5S2 B4727265 N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide](/img/structure/B4727265.png)
N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide
Übersicht
Beschreibung
N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide, also known as DDAO, is a fluorescent dye molecule that has been widely used in scientific research. DDAO is a sulfonamide derivative of fluorene and is a water-soluble, non-toxic, and highly fluorescent molecule. It has been used in various applications such as biochemical assays, fluorescence microscopy, and flow cytometry.
Wissenschaftliche Forschungsanwendungen
N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide has been widely used in scientific research as a fluorescent dye molecule. It has been used in various applications such as biochemical assays, fluorescence microscopy, and flow cytometry. This compound is commonly used as a pH-sensitive dye to measure intracellular pH changes in live cells. It has also been used to study protein-protein interactions, protein-lipid interactions, and lipid dynamics in biological membranes.
Wirkmechanismus
The mechanism of action of N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide involves its ability to absorb light energy and emit it as fluorescence. This compound has a high quantum yield and is highly sensitive to changes in its environment such as pH and polarity. It has been shown that the fluorescence intensity of this compound increases as the pH of the environment becomes more acidic. This property of this compound makes it an excellent pH-sensitive dye for measuring intracellular pH changes in live cells.
Biochemical and Physiological Effects:
This compound is a non-toxic molecule and does not have any known biochemical or physiological effects on cells or tissues. It has been shown to be stable in biological fluids such as serum and plasma, making it an excellent candidate for in vivo imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide in lab experiments include its high fluorescence intensity, pH sensitivity, and stability in biological fluids. This compound is also water-soluble and non-toxic, making it suitable for use in live cells and tissues. The limitations of using this compound in lab experiments include its relatively low photostability and susceptibility to photobleaching. This compound is also sensitive to environmental factors such as temperature and pH, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for the use of N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide in scientific research. One area of research is the development of new pH-sensitive dyes that have improved photostability and sensitivity. Another area of research is the use of this compound in in vivo imaging studies to study biological processes in live animals. Additionally, this compound can be used in combination with other fluorescent dyes to study multiple biological processes simultaneously. Finally, the development of new synthesis methods for this compound that are more efficient and environmentally friendly is an area of ongoing research.
Eigenschaften
IUPAC Name |
2-N,7-N-bis[3-(dimethylamino)propyl]-9-oxofluorene-2,7-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O5S2/c1-26(2)13-5-11-24-33(29,30)17-7-9-19-20-10-8-18(16-22(20)23(28)21(19)15-17)34(31,32)25-12-6-14-27(3)4/h7-10,15-16,24-25H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZJZZSHOCEZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide](/img/structure/B4727183.png)
![N-(1-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4727195.png)
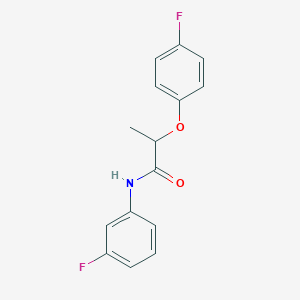
![3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4727209.png)
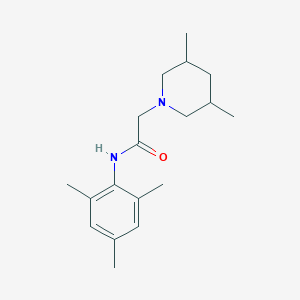
![6-{[(3-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4727217.png)
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazole](/img/structure/B4727219.png)
![5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4727226.png)
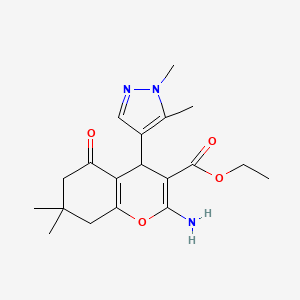
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B4727241.png)
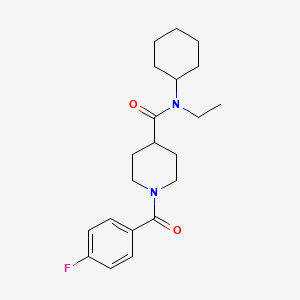
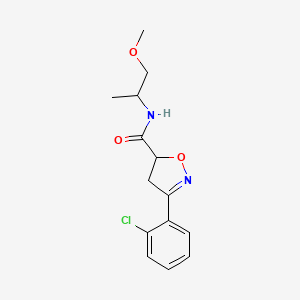
![2-(4,6-dimethyl-2-pyrimidinyl)-4-(2-naphthyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4727269.png)
![N-(2-furylmethyl)-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4727280.png)